1-(1-Benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine
Description
1-(1-Benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine is a piperazine derivative featuring a benzyl-substituted piperidine moiety at the 1-position and a 3-methylbenzyl group at the 4-position. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs—particularly benzhydryl- and benzyl-substituted piperazines—exhibit antihistaminic, anti-inflammatory, and receptor-binding activities . The benzylpiperidinyl group may enhance lipophilicity and influence pharmacokinetics compared to simpler arylalkyl substituents.
Properties
Molecular Formula |
C24H33N3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H33N3/c1-21-6-5-9-23(18-21)20-26-14-16-27(17-15-26)24-10-12-25(13-11-24)19-22-7-3-2-4-8-22/h2-9,18,24H,10-17,19-20H2,1H3 |
InChI Key |
DPOODZYYICSUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(1-Benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine is a synthetic organic molecule belonging to the piperazine class, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-(1-Benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 312.46 g/mol
This compound features a benzyl group and a piperidine ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:
- Dopamine Receptors : It exhibits affinity for dopamine receptors, which may influence dopaminergic signaling pathways associated with mood and behavior.
- Serotonin Receptors : The compound also interacts with serotonin receptors, potentially affecting mood regulation and anxiety.
These interactions suggest that the compound could have implications in treating neuropsychiatric disorders.
1. Antidepressant Effects
Recent studies indicate that derivatives similar to 1-(1-Benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine exhibit antidepressant-like effects in animal models. For instance, a study showed that compounds with similar structural motifs significantly reduced depressive behaviors in mice, as measured by the forced swim test (FST) .
2. Analgesic Properties
Research has highlighted the analgesic potential of piperazine derivatives. A case study demonstrated that compounds with similar piperidine structures effectively reduced pain responses in inflammatory models, suggesting a possible mechanism involving modulation of pain pathways .
3. Neuroprotective Effects
The neuroprotective properties of this compound have been explored through various in vitro studies. For example, it has been shown to protect neuronal cells from oxidative stress-induced damage, likely through its antioxidant properties .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behavior in FST | |
| Analgesic | Decreased pain responses | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of a related piperazine derivative resulted in a significant reduction in immobility time during the FST, indicating potential antidepressant effects. The study concluded that the mechanism might involve serotonergic modulation .
Case Study 2: Analgesic Efficacy
Another study evaluated the analgesic efficacy of piperazine derivatives in a formalin-induced pain model. The results indicated that these compounds significantly reduced both phases of pain response, suggesting their utility in pain management .
Comparison with Similar Compounds
Meclizine (1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine)
- Structure : A benzhydryl (bis-phenylmethyl) group at position 1 and 3-methylbenzyl at position 4.
- Activity : Antiemetic and antihistamine; metabolizes into N-dealkylated and hydroxylated derivatives in vivo .
- Pharmacokinetics : High solubility in DMSO (5 mg/mL) and melting point of 210–214°C (as dihydrochloride salt) .
Cyclizine (1-Benzhydryl-4-methylpiperazine)
1-(3-Trifluoromethylphenyl)piperazine
- Structure : 3-Trifluoromethylphenyl at position 1.
Dopamine D2 Receptor Ligands (e.g., 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine)
- Structure : Methoxyphenyl and nitrobenzyl-piperidine substituents.
- Activity : High dopamine D2 receptor affinity (Ki < 100 nM) due to extended hydrophobic interactions .
Key Structural Differences and Implications
Research Findings on Analogous Compounds
Antihistamine and Anti-Inflammatory Activities
- Cyclizine Derivatives : Tolyl and cumene analogs (e.g., II , III ) reduced paw edema in rats by 40–60% at 10 mg/kg, comparable to indomethacin .
- Meclizine Metabolites : Include N-dealkylated and hydroxylated products, with 3-methylbenzoic acid-glucuronide (metabolite 11 ) identified as a major excretion product .
Receptor-Binding Studies
- Dopamine D2 Ligands : Substituted piperidines with 2-nitrobenzyl groups showed Ki values of 8–12 nM, attributed to π-π stacking with receptor residues .
- Serotonin Transporter (SERT) : Fluorophenylpropyl analogs (e.g., 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine ) exhibited SERT inhibition (IC50: 50–200 nM) via hydrophobic side-chain interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
